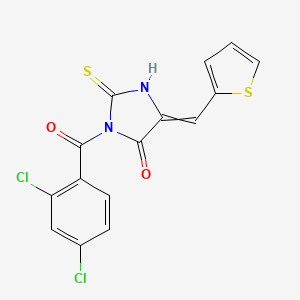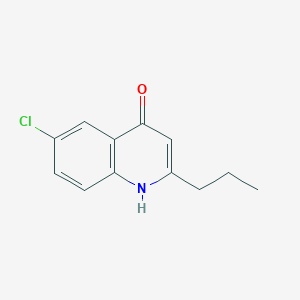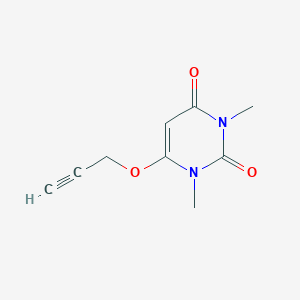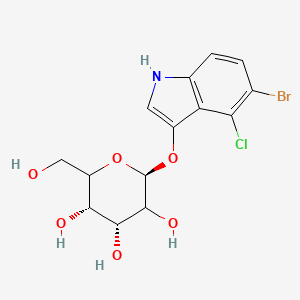
5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside is a chromogenic substrate used primarily for the detection of beta-glucosidase activity. This compound is widely utilized in molecular biology techniques such as gene expression analysis and reporter gene analysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Method One: Dissolve 5-bromo-4-chloro-3-indoxyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside in methanol, cool to 0°C, and add methanolic sodium methoxide. Stir for 5 hours, then filter through a cation exchange resin.
Method Two: Dissolve the compound in methanol, cool to 0°C, and add methanolic sodium methoxide. Stir for 3 hours, then filter through a cation exchange resin.
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Reagents: Methanolic sodium methoxide, beta-glucosidase.
Conditions: Low temperature (0°C) for synthesis, enzymatic conditions for hydrolysis.
Major Products:
Hydrolysis Product: 5-bromo-4-chloro-3-hydroxy-1H-indole, which dimerizes to form a blue product.
Applications De Recherche Scientifique
5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside is extensively used in various scientific research fields:
Chemistry: As a chromogenic substrate for detecting beta-glucosidase activity.
Biology: In gene expression analysis and reporter gene analysis.
Medicine: For the detection of beta-glucosidase activity in histochemistry and bacteriology.
Industry: Used in the sanitary analysis of shellfish and wastewater for the identification of Escherichia coli.
Mécanisme D'action
The compound acts as a substrate for beta-glucosidase. When beta-glucosidase cleaves the glycosidic bond, it produces 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerizes to form an intensely blue product. This color change is used to detect the presence and activity of beta-glucosidase .
Comparaison Avec Des Composés Similaires
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronic acid, cyclohexylammonium salt: Also used as a chromogenic substrate for detecting beta-glucuronidase activity.
5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside: Used for detecting beta-galactosidase activity.
Uniqueness: this compound is unique in its specific application for detecting beta-glucosidase activity, whereas similar compounds are used for detecting other enzyme activities.
Propriétés
Formule moléculaire |
C14H15BrClNO6 |
|---|---|
Poids moléculaire |
408.63 g/mol |
Nom IUPAC |
(2S,4R,5S)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8?,11-,12-,13?,14-/m1/s1 |
Clé InChI |
OPIFSICVWOWJMJ-BCESSLCHSA-N |
SMILES isomérique |
C1=CC(=C(C2=C1NC=C2O[C@H]3C([C@@H]([C@@H](C(O3)CO)O)O)O)Cl)Br |
SMILES canonique |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n-(3-[Amino(hydroxyimino)methyl]phenyl)cyclopropanecarboxamide](/img/structure/B13713342.png)
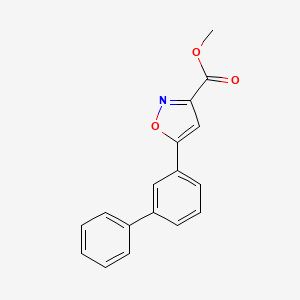

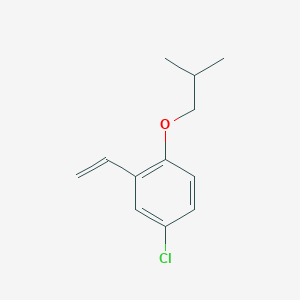

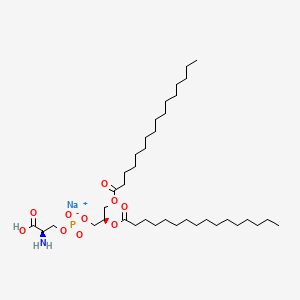
![[(Z)-(4-methoxyphenyl)methylideneamino]urea](/img/structure/B13713380.png)
![1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dibromide](/img/structure/B13713388.png)
![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-chloropyrimidine](/img/structure/B13713395.png)

